molecular formula C22H23Cl2N5O2 B11512202 3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11512202
M. Wt: 460.4 g/mol
InChI Key: KCWOYLVXBSCURE-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes dichlorophenyl, methoxyphenyl, and triazoloazepinyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the triazoloazepinyl core, followed by the introduction of the dichlorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with altered properties.

Scientific Research Applications

3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but differs in overall structure and properties.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a thiourea linkage and is used as an organocatalyst.

    Diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals: Features similar aromatic groups but with different functional groups and applications.

Uniqueness

The uniqueness of 3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23Cl2N5O2

Molecular Weight

460.4 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C22H23Cl2N5O2/c1-31-17-9-7-16(8-10-17)29(22(30)25-15-6-11-18(23)19(24)13-15)14-21-27-26-20-5-3-2-4-12-28(20)21/h6-11,13H,2-5,12,14H2,1H3,(H,25,30)

InChI Key

KCWOYLVXBSCURE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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